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Compound of Interest

Compound Name: 5-Ethyl-3-methylcyclohex-2-enone

CAS No.: 40920-68-1

Cat. No.: B1591129

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Ethyl-
3-methylcyclohex-2-enone, a substituted cyclic enone with the molecular formula C₉H₁₄O and

a molecular weight of approximately 138.21 g/mol .[1][2] This document is intended for

researchers, scientists, and professionals in drug development, offering in-depth insights into

the structural elucidation of this compound through infrared (IR) spectroscopy, nuclear

magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Introduction: The Structural Significance of 5-Ethyl-
3-methylcyclohex-2-enone
5-Ethyl-3-methylcyclohex-2-enone is a fascinating molecule for spectroscopic analysis due to

its combination of a cyclic framework, an α,β-unsaturated ketone system, and chiral centers.

Understanding its precise structure is paramount for predicting its reactivity, biological activity,

and potential applications. Spectroscopic techniques provide a powerful, non-destructive toolkit

for piecing together the molecular puzzle, revealing the connectivity of atoms and the subtle

nuances of their chemical environment. This guide will dissect the characteristic spectral

signatures of this compound, providing a roadmap for its unambiguous identification and

characterization.
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Infrared (IR) Spectroscopy: Probing the Functional
Groups
Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in

a molecule. The principle lies in the absorption of infrared radiation by molecular vibrations. For

5-Ethyl-3-methylcyclohex-2-enone, the most prominent features in the IR spectrum arise

from the α,β-unsaturated ketone moiety.

Experimental Protocol: Acquiring the IR Spectrum
A typical and effective method for obtaining the IR spectrum of a liquid sample like 5-Ethyl-3-
methylcyclohex-2-enone is the thin-film method.[3][4]

Methodology:

Sample Preparation: Place a single drop of neat 5-Ethyl-3-methylcyclohex-2-enone onto

the surface of a clean, dry salt plate (e.g., NaCl or KBr).

Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to

spread and form a thin, uniform film between the plates.[3][4]

Data Acquisition: Mount the sandwiched plates in the sample holder of the FTIR

spectrometer.

Background Collection: Run a background spectrum with the empty salt plates to subtract

any atmospheric or instrumental interferences.

Sample Analysis: Acquire the IR spectrum of the sample, typically over the range of 4000-

400 cm⁻¹.

}

Figure 1: Experimental workflow for acquiring an IR spectrum.

Data Interpretation: Key Vibrational Modes
The IR spectrum of 5-Ethyl-3-methylcyclohex-2-enone is characterized by several key

absorption bands that confirm its structure.
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Vibrational Mode Expected Frequency (cm⁻¹) Significance

C=O Stretch (Ketone) 1685-1690

The conjugation with the C=C

double bond lowers the

frequency from a typical

saturated ketone (around 1715

cm⁻¹).[5][6]

C=C Stretch (Alkene) 1620-1650

Characteristic of the carbon-

carbon double bond in the

enone system.

C-H Stretch (sp³ Aliphatic) 2850-3000

Corresponds to the C-H bonds

of the ethyl and methyl groups,

and the saturated carbons of

the ring.

C-H Bend (Aliphatic) 1350-1480
Further confirms the presence

of the alkyl substituents.

Expert Insight: The shift of the C=O stretching frequency to a lower wavenumber is a definitive

indicator of an α,β-unsaturated ketone. This is due to the delocalization of π-electrons across

the O=C-C=C system, which reduces the double-bond character of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of

organic molecules. It provides information about the chemical environment of individual protons

(¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Sample Preparation and
Data Acquisition
Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethyl-3-methylcyclohex-2-
enone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR
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tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR

spectrum.[7]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

which is set to 0 ppm.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to

set include the spectral width, number of scans, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon. A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope.

}

Figure 2: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a wealth of information about the proton environments in 5-
Ethyl-3-methylcyclohex-2-enone.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Vinylic H (at C2) ~ 6.7
Singlet (or narrow

multiplet)
1H

Ring CH₂ (at C4 & C6) 1.5 - 2.8 Multiplets 4H

Ring CH (at C5) 1.5 - 2.8 Multiplet 1H

Ethyl CH₂ 1.2 - 1.7 Quartet 2H

Methyl CH₃ (at C3) ~ 1.9
Singlet (or narrow

multiplet)
3H

Ethyl CH₃ ~ 0.9 Triplet 3H

Causality Behind Chemical Shifts:

The vinylic proton at C2 is significantly deshielded (shifted downfield) due to its attachment

to a double bond and the electron-withdrawing effect of the adjacent carbonyl group.

The protons on the saturated part of the ring (C4, C5, C6) appear in the aliphatic region.

Their exact chemical shifts and multiplicities are complex due to conformational flexibility and

diastereotopicity.

The methyl group at C3 is attached to the double bond, resulting in a slightly downfield shift

compared to a typical alkyl methyl group.

The ethyl group protons exhibit characteristic quartet and triplet patterns due to spin-spin

coupling with their neighbors.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about

their electronic environment.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (Ketone, C1) ~ 200

C=C (β-carbon, C3) 160 - 170

C=C (α-carbon, C2) 130 - 140

Ring CH (C5) 20 - 40

Ring CH₂ (C4, C6) 20 - 40

Ethyl CH₂ 20 - 30

Methyl CH₃ (at C3) 10 - 25

Ethyl CH₃ ~ 10

Expert Insight: The chemical shift of the carbonyl carbon (~200 ppm) is highly characteristic of

an α,β-unsaturated ketone, being slightly upfield from a saturated ketone due to conjugation.

The distinct signals for the α and β carbons of the enone system are also key identifiers.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of

volatile compounds like 5-Ethyl-3-methylcyclohex-2-enone.[8][9][10]

Methodology:

Sample Preparation: Prepare a dilute solution of 5-Ethyl-3-methylcyclohex-2-enone in a

volatile organic solvent (e.g., dichloromethane or diethyl ether).

GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and

separated from the solvent and any impurities on a capillary column. The GC oven
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temperature is typically programmed to ramp up to ensure good separation.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is ionized, most commonly by electron impact (EI).

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based

on their mass-to-charge ratio (m/z) by the mass analyzer.

Detection: The abundance of each ion is measured, generating a mass spectrum.

}

Figure 3: General workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis
The mass spectrum of 5-Ethyl-3-methylcyclohex-2-enone will exhibit a molecular ion peak

and several characteristic fragment peaks.

Molecular Ion (M⁺·): A peak at m/z 138 corresponds to the molecular weight of the

compound. The conjugated system can lend some stability to the molecular ion.

Key Fragmentation Pathways:

Loss of the ethyl group (-CH₂CH₃): A significant fragment at m/z 109 (138 - 29) is expected

due to the cleavage of the ethyl group.

Loss of the methyl group (-CH₃): A fragment at m/z 123 (138 - 15) can also be observed.

Retro-Diels-Alder (RDA) Reaction: Cyclic enones can undergo a characteristic RDA

fragmentation. This would involve the cleavage of the ring, potentially leading to various

charged fragments depending on where the charge is retained.

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common

fragmentation pathway for ketones.

}
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Figure 4: Potential fragmentation pathways for 5-Ethyl-3-methylcyclohex-2-enone.

Conclusion
The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive

and self-validating framework for the structural elucidation of 5-Ethyl-3-methylcyclohex-2-
enone. Each technique offers a unique piece of the structural puzzle, and together they allow

for an unambiguous assignment of its constitution and connectivity. This guide has outlined the

theoretical basis, practical experimental considerations, and expected spectral data for this

compound, serving as a valuable resource for its identification and characterization in a

research and development setting.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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